molecular formula C8H13NO B13061860 3-(Dimethylamino)cyclohex-2-en-1-one CAS No. 6135-22-4

3-(Dimethylamino)cyclohex-2-en-1-one

Cat. No.: B13061860
CAS No.: 6135-22-4
M. Wt: 139.19 g/mol
InChI Key: LLNZJTODFKRLIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)cyclohex-2-en-1-one can be synthesized from 1,3-cyclohexanedione and dimethylamine . The reaction typically involves the condensation of these two reactants under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow techniques and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Dimethylamino)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)cyclohex-2-en-1-one
  • 3-(Phenylamino)cyclohex-2-en-1-one
  • 3-(Dimethylamino)cyclohex-2-en-1-one derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the dimethylamino group and the cyclohexenone ring. These features confer distinct chemical properties and reactivity patterns compared to similar compounds .

Properties

CAS No.

6135-22-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-(dimethylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-9(2)7-4-3-5-8(10)6-7/h6H,3-5H2,1-2H3

InChI Key

LLNZJTODFKRLIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)CCC1

Origin of Product

United States

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